Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II)
Description
Bis(trimethylsilyl)methylpalladium(II) (CAS: 225931-80-6) is a palladium(II) complex featuring two (trimethylsilyl)methyl ligands and a 1,5-cyclooctadiene (cod) backbone. Its molecular formula is C₁₆H₃₄PdSi₂, with a molecular weight of 389.03 g/mol . The compound appears as a gray, air-sensitive powder requiring cold storage (-20°C) to prevent decomposition . Key applications include catalytic processes in organic synthesis, where its bulky silyl ligands influence reactivity and selectivity.
Properties
CAS No. |
225931-80-6 |
|---|---|
Molecular Formula |
C16H34PdSi2 |
Molecular Weight |
389.0 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) |
InChI |
InChI=1S/C8H12.2C4H11Si.Pd/c1-2-4-6-8-7-5-3-1;2*1-5(2,3)4;/h1-2,7-8H,3-6H2;2*1H2,2-4H3;/q;2*-1;+2/b2-1-,8-7-;;; |
InChI Key |
MEMCDCLCEZMOBR-PHFPKPIQSA-N |
SMILES |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C1CC=CCCC=C1.[Pd+2] |
Isomeric SMILES |
C[Si]([CH2-])(C)C.C[Si]([CH2-])(C)C.C1/C=C\CC/C=C\C1.[Pd+2] |
Canonical SMILES |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C1CC=CCCC=C1.[Pd+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylpalladium(II) typically involves the reaction of palladium(II) chloride with 1,5-cyclooctadiene and trimethylsilylmethyl lithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of Bis(trimethylsilyl)methylpalladium(II) follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of high-purity reagents and controlled reaction environments are crucial to achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl)methylpalladium(II) undergoes various types of chemical reactions, including:
Oxidative Addition: The compound can react with organic halides to form palladium(IV) intermediates.
Reductive Elimination: This reaction is often used to form carbon-carbon or carbon-heteroatom bonds.
Substitution Reactions: The compound can participate in ligand exchange reactions, where the 1,5-cyclooctadiene or trimethylsilylmethyl groups are replaced by other ligands
Common Reagents and Conditions
Common reagents used in reactions with Bis(trimethylsilyl)methylpalladium(II) include organic halides, phosphines, and various nucleophiles. The reactions are typically carried out under inert atmospheres to prevent oxidation and at controlled temperatures to ensure optimal reaction rates .
Major Products
The major products formed from reactions involving Bis(trimethylsilyl)methylpalladium(II) include various organopalladium complexes, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Chemical Synthesis
Catalytic Applications:
Bis(trimethylsilyl)methylpalladium(II) is primarily utilized as a catalyst in several important organic reactions, including:
- Cross-Coupling Reactions: It facilitates reactions such as the Heck, Suzuki, and Stille reactions, which are essential for forming carbon-carbon bonds. These reactions are crucial in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .
- Silyl-Heck Reaction: The compound is particularly effective in the synthesis of allylsilanes through the Silyl-Heck reaction. This method allows for the introduction of silyl groups into organic substrates, enhancing their reactivity and stability.
- Aryl Fluorides Synthesis: It plays a role in synthesizing aryl fluorides, which are valuable intermediates in drug development and materials science .
Biological Applications
Pharmaceutical Development:
The compound's ability to facilitate the formation of complex organic structures makes it a valuable tool in drug discovery and development. Its applications include:
- Synthesis of Biologically Active Molecules: It is used to create compounds with potential therapeutic effects, contributing to advancements in medicinal chemistry .
- Interaction with Biological Targets: Research indicates that bis(trimethylsilyl)methylpalladium(II) interacts with various enzymes and proteins, potentially modulating biochemical pathways involved in cellular metabolism and signaling.
Industrial Applications
Fine Chemicals Production:
In industrial settings, bis(trimethylsilyl)methylpalladium(II) is employed for producing fine chemicals and agrochemicals. Its catalytic properties enable efficient synthesis routes that are economically advantageous for large-scale production .
Mechanism of Action
The mechanism of action of Bis(trimethylsilyl)methylpalladium(II) involves the coordination of the palladium center to various substrates, facilitating the formation and cleavage of chemical bonds. The palladium center acts as a catalyst, lowering the activation energy of the reaction and increasing the reaction rate. The 1,5-cyclooctadiene and trimethylsilylmethyl groups stabilize the palladium center and enhance its reactivity .
Comparison with Similar Compounds
Comparison with Similar Palladium Complexes
Structural and Ligand-Based Differences
Dichloro(1,5-cyclooctadiene)palladium(II) (CAS: 12107-56-1)
- Formula : C₈H₁₂Cl₂Pd .
- Ligands : Two chloride ions replace the (trimethylsilyl)methyl groups.
- Properties : Less sterically hindered than the silyl analog, making it a common precursor for synthesizing other Pd complexes .
- Reactivity : Chloride ligands facilitate ligand substitution reactions, enabling use in cross-coupling catalysis .
Dibromo(1,5-cyclooctadiene)palladium(II) (CAS: 12145-47-0)
- Formula : C₈H₁₂Br₂Pd .
- Ligands : Bromide ions instead of chloride or silyl groups.
- Reactivity : Bromide’s lower electronegativity compared to chloride may alter oxidative addition rates in catalytic cycles .
Bis(tri-o-tolylphosphine)palladium(0) (CAS: 69861-71-8)
Electronic and Steric Effects
Catalytic Performance
- Target Compound : The bulky silyl ligands may enhance selectivity in C–H activation or silylation reactions by preventing undesired side reactions .
- Dichloro(cod)Pd(II): A versatile precursor for Pd-catalyzed reactions, including Heck and Sonogashira couplings .
- Bis(phosphine)Pd(0) : Superior in Suzuki-Miyaura couplings due to phosphine’s electron-donating effects .
Steric Influence on CO Insertion (from ): Bulky substituents adjacent to nitrogen donors (e.g., in ipr-PyCa ligands) accelerate CO insertion rates by >100-fold, highlighting the role of steric effects in reaction kinetics .
Biological Activity
Bis(trimethylsilyl)methylpalladium(II), often referred to as Pd(cod)(CH2TMS)2, is an organometallic compound notable for its catalytic properties in organic synthesis. It is characterized by a palladium center coordinated to both trimethylsilylmethyl groups and 1,5-cyclooctadiene ligands. This article delves into its biological activity, mechanisms of action, and applications in various fields.
- Molecular Formula : C16H34PdSi2
- Molecular Weight : 389.03 g/mol
- Appearance : Gray powder
The biological activity of Pd(cod)(CH2TMS)2 is primarily linked to its role as a catalyst in various chemical reactions. The compound facilitates the transfer of electrons and the formation of new bonds, which is crucial in biochemical pathways.
Target Interactions
- Enzymatic Interactions : The compound interacts with enzymes involved in the synthesis of allylsilanes and aryl fluorides, modulating their activity and influencing metabolic pathways.
- Molecular Mechanism : At a molecular level, Pd(cod)(CH2TMS)2 binds to specific biomolecules, forming stable complexes that can either activate or inhibit enzymatic reactions depending on the interaction nature.
Cellular Effects
Research indicates that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance:
- Oxidative Stress Response : It has been observed to affect the expression of genes involved in oxidative stress responses.
- Metabolic Pathways : Pd(cod)(CH2TMS)2 interacts with various enzymes and cofactors, facilitating substrate conversion into products.
Dosage Effects
Studies on animal models reveal that the biological effects of Pd(cod)(CH2TMS)2 vary with dosage:
- Low Doses : May exhibit beneficial catalytic properties without significant toxicity.
- High Doses : Potentially lead to adverse effects due to increased reactivity and interaction with cellular components.
Applications in Research and Industry
Bis(trimethylsilyl)methylpalladium(II) has a wide range of applications across different fields:
Chemistry
- Catalyst in Cross-Coupling Reactions : It is extensively used in Suzuki-Miyaura couplings and Sonogashira couplings for forming carbon-carbon bonds.
Biology
- Synthesis of Biologically Active Molecules : The compound plays a significant role in synthesizing pharmaceuticals and natural products.
Medicine
- Drug Development : Its catalytic properties are harnessed in developing new therapeutic agents.
Industry
- Production of Fine Chemicals : Utilized in creating agrochemicals and materials science applications.
Case Studies
Several studies have highlighted the effectiveness of Pd(cod)(CH2TMS)2 in specific reactions:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Bis(trimethylsilyl)methylpalladium(II), and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via transmetallation using dichloro(1,5-cyclooctadiene)palladium(II) and (trimethylsilyl)methylmagnesium chloride in diethyl ether at 0°C. Yield optimization requires strict temperature control (0°C), slow addition of Grignard reagent (3 equiv.), and rapid quenching with acetone to prevent decomposition. Yield typically reaches 65% under these conditions . Alternative precursors, such as bis(acetonitrile)dichloropalladium(II), may require adjusted stoichiometry and solvent systems (e.g., THF instead of Et₂O) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this palladium complex?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm ligand coordination by observing upfield shifts for cyclooctadiene protons (δ 3.5–4.5 ppm) and trimethylsilyl methyl groups (δ 0.1–0.3 ppm).
- ³¹P NMR : Not directly applicable but useful for phosphine-ligated analogs.
- X-ray diffraction : Resolves the square-planar geometry of the Pd center and confirms η⁴-coordination of 1,5-cyclooctadiene .
- Elemental analysis : Validates stoichiometry (C₁₆H₃₄PdSi₂) and Pd content (~24%) .
Q. What are the primary catalytic applications of this complex in organic synthesis?
- Methodological Answer : The complex is used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its labile (trimethylsilyl)methyl ligands, which facilitate oxidative addition. For example, it enables site-specific installation of aromatic posttranslational modification analogs in proteins when paired with RuPhos ligand (yield: 88%) . It also serves as a precursor for synthesizing air-stable Pd(0) catalysts via ligand displacement .
Advanced Research Questions
Q. How does ligand substitution impact the reactivity and stability of this complex in catalytic cycles?
- Methodological Answer :
- Ligand lability : The (trimethylsilyl)methyl groups undergo facile dissociation, enabling substrate activation. Stability studies in THF at 25°C show decomposition within 24 hours, necessitating cold storage (-30°C) .
- Phosphine ligand effects : Substituting cyclooctadiene with tri-tert-butylphosphine increases catalytic activity in C–N bond formation but reduces solubility in polar solvents .
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor ligand exchange rates with competing substrates (e.g., aryl halides) .
Q. What mechanistic insights explain contradictions in catalytic efficiency across different solvent systems?
- Methodological Answer :
- Polar aprotic solvents (DMF, DMSO) : Enhance oxidative addition but may stabilize Pd(0) intermediates, leading to catalyst deactivation via aggregation.
- Ether solvents (Et₂O, THF) : Improve ligand retention but slow reductive elimination.
- Contradiction resolution : Use kinetic profiling (e.g., Arrhenius plots) and DFT calculations to identify solvent-dependent transition states. For example, THF stabilizes a tetrahedral Pd intermediate, while DMSO favors linear geometries .
Q. How can the stability of this complex be improved for long-term storage without compromising reactivity?
- Methodological Answer :
- Stabilization strategies :
- Low-temperature storage : Maintain at -30°C under argon to prevent oxidative decomposition .
- Polymeric encapsulation : Embed the complex in polystyrene-phosphine matrices to reduce air sensitivity while retaining catalytic activity (confirmed by ³¹P NMR peak shifts from -6 ppm to 25–35 ppm) .
- Trade-offs : Encapsulation may reduce accessibility for bulky substrates, requiring optimization of polymer crosslinking density .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
